molecular formula C22H16N2O4S B2703898 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate CAS No. 877636-73-2

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate

Cat. No.: B2703898
CAS No.: 877636-73-2
M. Wt: 404.44
InChI Key: NQWXQDVCKWOFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((4-Methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a synthetic organic compound designed for research applications. This molecule features a hybrid structure comprising a 4-methylpyrimidine ring linked via a thioether bridge to a 4-oxo-4H-pyran moiety, which is esterified with a 1-naphthoate group . This unique architecture suggests potential as a valuable scaffold in medicinal chemistry, particularly for the development of novel enzyme inhibitors. The sulfur atom within the pyrimidine ring may facilitate covalent interactions with nucleophilic residues in protein active sites . The 1-naphthoate ester, a bulky aromatic system, can contribute to significant π-π stacking interactions with biological targets, potentially influencing binding affinity and selectivity . In research settings, this compound is of interest for exploring small molecule interactions with proteins and nucleic acids, and it may serve as a key intermediate in the synthesis of more complex chemical entities for biological evaluation . Researchers can leverage its structure to study mechanisms of action related to specific disease pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c1-14-9-10-23-22(24-14)29-13-16-11-19(25)20(12-27-16)28-21(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWXQDVCKWOFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is a complex organic compound characterized by its unique structural features, including a pyrimidine ring and a pyranone moiety. Its molecular formula is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S with a molecular weight of approximately 382.5 g/mol. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that contribute to its potential biological activity. The presence of sulfur in the thioether linkage and the pyrimidine ring enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC18H16N2O4SC_{18}H_{16}N_{2}O_{4}S
Molecular Weight382.5 g/mol
Structural FeaturesPyrimidine, Pyranone

The biological activity of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate is primarily linked to its interactions with various biological targets, such as enzymes and receptors. The thioether and pyrimidine moieties are crucial for binding at active sites, potentially modulating enzymatic activity. Furthermore, the naphthoate group may enhance cell permeability, facilitating therapeutic effects.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyranones have been shown to possess activity against a range of bacterial strains.

Anticancer Properties

Research has suggested that compounds containing pyranone structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyranone derivatives, including those structurally similar to 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Activity : In vitro studies conducted on cancer cell lines revealed that compounds similar to this pyranone effectively reduced cell viability and induced apoptosis. The study concluded that the structural features of these compounds are critical for their anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the functional groups significantly affect the biological activity of pyranone derivatives. For example, increasing the hydrophobicity of substituents tends to enhance bioactivity due to improved membrane permeability.

Compound Biological Activity Unique Features
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo...Antimicrobial, AnticancerThioether linkage enhances reactivity
5-Methylisoxazole DerivativesAntimicrobialIsoxazole ring contributes to activity
Chlorophenyl DerivativesVaries in biological effectsDifferent core structures influence activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituent(s) Molecular Weight (g/mol)* Notable Properties
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-naphthoate 1-naphthoate ester ~434.45 High hydrophobicity; potential for enhanced π-stacking interactions .
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate Cinnamate ester ~410.42 Moderate solubility in polar solvents; tested in preliminary synthetic studies .
6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidine 1-naphthylmethylthio, chloropyrazolopyrimidine ~371.88 Non-toxic (LD₅₀ >2000 mg/kg); potent analgesic activity in mice models .
Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate Phthalate ester ~460.47 Increased steric bulk; limited solubility data available .

Notes:

  • Molecular weights are calculated based on formula and substituents.
  • The naphthoate and cinnamate esters differ in aromatic bulk, impacting membrane permeability and target binding .

Pharmacological and Toxicological Insights

  • Analgesic Activity : The structurally related 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidine demonstrated superior analgesic activity compared to reference drugs in acetic acid-induced writhing tests (). While the naphthoate derivative lacks direct data, its 1-naphthoate group may enhance affinity for pain-related targets (e.g., COX enzymes or opioid receptors) due to increased lipophilicity .
  • Toxicity Profile: The LD₅₀ of >2000 mg/kg for the chloropyrazolopyrimidine analog suggests low acute toxicity for naphthyl-containing thioethers . However, esterified pyranones (e.g., phthalate derivatives) may exhibit variable toxicity due to metabolic hydrolysis products .

Physicochemical Properties and Solubility

  • Hydrophobicity : The 1-naphthoate ester increases logP compared to cinnamate or phthalate analogs, reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Stability : Thioether linkages (e.g., pyrimidin-2-ylthio) are generally stable under physiological conditions but may undergo oxidative metabolism in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.